molecular formula C14H22NO4- B12335806 1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester, (2R)-

1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester, (2R)-

Cat. No.: B12335806
M. Wt: 268.33 g/mol
InChI Key: POJYGQHOQQDGQZ-VQXHTEKXSA-M
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Description

(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid typically involves the protection of the amine group of the indole derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the indole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective reactions, making it a valuable building block in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties . Researchers are exploring its potential as a lead compound for developing new therapeutic agents.

Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with multiple biological targets makes it a promising candidate for treating various diseases.

Industry: In the industrial sector, (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various products.

Mechanism of Action

The mechanism of action of (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to undergo selective reactions without interference. Upon removal of the Boc group, the free amine can interact with biological targets, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the final product derived from this compound.

Comparison with Similar Compounds

Uniqueness: What sets (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid apart from similar compounds is its Boc-protected amine group. This feature allows for selective reactions and makes it a valuable intermediate in organic synthesis. Additionally, its indole scaffold provides a versatile platform for developing new derivatives with diverse biological activities.

Properties

Molecular Formula

C14H22NO4-

Molecular Weight

268.33 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/p-1/t9?,10?,11-/m1/s1

InChI Key

POJYGQHOQQDGQZ-VQXHTEKXSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC2C1CCCC2)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)[O-]

Origin of Product

United States

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